Anticandidal Activity: Broad-Spectrum Inhibition of 3-Phenyl-1H-indazole Scaffold vs. Reference Drug Miconazole
The unsubstituted 3-phenyl-1H-indazole scaffold (compound 10a) exhibits broad-spectrum anticandidal activity, demonstrating growth inhibition at 100 µM against C. albicans and miconazole-resistant C. glabrata, and at 1 mM against miconazole-susceptible C. glabrata [1]. While less potent than the reference drug miconazole (MIC = 0.5 µM), this activity profile confirms the scaffold's inherent antifungal potential, which can be dramatically improved by substitution. For instance, the optimized derivative 10g (N,N-diethylcarboxamide) was identified as the most active in the series, showing potent activity against C. albicans and both miconazole-susceptible and -resistant C. glabrata species [1].
| Evidence Dimension | In vitro growth inhibition (Minimum Inhibitory Concentration, MIC) |
|---|---|
| Target Compound Data | 100 µM (C. albicans, miconazole-resistant C. glabrata); 1 mM (miconazole-susceptible C. glabrata) |
| Comparator Or Baseline | Miconazole: 0.5 µM (C. albicans, C. glabrata); 3-phenyl-1H-indazole derivative 10g: significantly improved activity (exact MIC value not reported in text, but identified as most potent) |
| Quantified Difference | Target compound is approximately 200- to 2000-fold less potent than miconazole in MIC assays, but serves as a critical scaffold for generating more potent derivatives like 10g. |
| Conditions | Cylinder-plate method against Candida albicans, miconazole-susceptible and -resistant C. glabrata strains [1]. |
Why This Matters
This data validates the 3-phenyl-1H-indazole core as a privileged scaffold for antifungal drug discovery, where focused medicinal chemistry can yield derivatives with clinically relevant potency against drug-resistant strains.
- [1] Rodríguez-Villar, K., Hernández-Campos, A., Yépez-Mulia, L., Del Rosario Sainz-Espuñes, T., Soria-Arteche, O., Palacios-Espinosa, J. F., ... & Pérez-Villanueva, J. (2021). Design, Synthesis and Anticandidal Evaluation of Indazole and Pyrazole Derivatives. Pharmaceuticals, 14(3), 176. View Source
